ethyl 3-amino-2,6-difluorobenzoate molecular structure and mass spectrometry
ethyl 3-amino-2,6-difluorobenzoate molecular structure and mass spectrometry
An In-depth Technical Guide to the Molecular Structure and Mass Spectrometry of Ethyl 3-amino-2,6-difluorobenzoate
Introduction
Ethyl 3-amino-2,6-difluorobenzoate is a fluorinated aromatic building block of significant interest in medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1] This guide provides an in-depth analysis of the molecular structure of ethyl 3-amino-2,6-difluorobenzoate and a detailed exploration of its fragmentation behavior under mass spectrometric conditions, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The unambiguous determination of a molecule's structure is the foundation of all subsequent chemical and biological investigations. Ethyl 3-amino-2,6-difluorobenzoate possesses a unique combination of functional groups—an ethyl ester, an aromatic amine, and two fluorine substituents—that dictate its reactivity and analytical characteristics.
The molecular structure is confirmed through a combination of spectroscopic techniques, with Mass Spectrometry (MS) providing definitive molecular weight information and Nuclear Magnetic Resonance (NMR) spectroscopy elucidating the precise connectivity of atoms. While this guide focuses on MS, 2D NMR techniques such as COSY, HSQC, and HMBC are instrumental in the complete structural assignment of such molecules.[1]
Chemical Structure:
Figure 1. 2D structure of ethyl 3-amino-2,6-difluorobenzoate.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [1][2] |
| IUPAC Name | ethyl 3-amino-2,6-difluorobenzoate | [1] |
| CAS Number | 446-52-6 (example, may vary) | N/A |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1F)N)F | [1] |
| InChI Key | QQMGVHGMXCDLTM-UHFFFAOYSA-N | [1] |
Part 2: Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] For a molecule like ethyl 3-amino-2,6-difluorobenzoate, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, often referred to as a chemical "fingerprint," which is invaluable for structural elucidation.
Upon electron impact, the molecule is ionized to form an energetically unstable molecular ion (M•+), which then undergoes a series of predictable dissociation reactions to form smaller fragment ions.[3] The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral species.[3]
Predicted Fragmentation Pathways
The mass spectrum of ethyl 3-amino-2,6-difluorobenzoate is predicted to be characterized by several key fragmentation events typical of aromatic esters and amines.[4][5][6]
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Molecular Ion (M•+): The spectrum will show the molecular ion peak at m/z 201 , corresponding to the intact molecule that has lost one electron.
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Loss of an Ethoxy Radical (•OC₂H₅): A common pathway for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical (mass = 45 Da). This forms a stable 3-amino-2,6-difluorobenzoyl cation.[6][7]
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m/z 201 ➝ m/z 156 (Loss of •OC₂H₅)
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-
Loss of an Ethyl Radical (•C₂H₅): For meta-substituted aminobenzoate esters, the homolytic cleavage of the alkyl-oxygen bond to lose an alkyl radical is a predominant fragmentation pathway.[5] This results in the loss of an ethyl radical (mass = 29 Da).
-
m/z 201 ➝ m/z 172 (Loss of •C₂H₅)
-
-
Decarbonylation (Loss of CO): The acylium ion formed at m/z 156 can subsequently lose a molecule of carbon monoxide (mass = 28 Da) to form a difluorinated aminophenyl cation.
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m/z 156 ➝ m/z 128 (Loss of CO)
-
-
Loss of Ethene (C₂H₄) via Rearrangement: While the classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen in the acyl portion of the molecule, a rearrangement involving the loss of a neutral ethene molecule (mass = 28 Da) from the molecular ion is a possible pathway for ethyl esters.
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m/z 201 ➝ m/z 173 (Loss of C₂H₄)
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Table 2: Predicted Key Mass Fragments for Ethyl 3-amino-2,6-difluorobenzoate
| m/z | Ion Structure | Neutral Loss | Fragment Name |
| 201 | [C₉H₉F₂NO₂]•+ | - | Molecular Ion |
| 173 | [C₇H₅F₂NO₂]•+ | C₂H₄ | Ion from Ethene Loss |
| 172 | [C₇H₄F₂NO₂]⁺ | •C₂H₅ | Ion from Ethyl Radical Loss |
| 156 | [C₇H₄F₂NO]⁺ | •OC₂H₅ | 3-Amino-2,6-difluorobenzoyl cation |
| 128 | [C₆H₄F₂N]⁺ | CO (from m/z 156) | Difluoroaminophenyl cation |
Visualization of Fragmentation Pathway
The primary fragmentation pathways initiated by electron ionization can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted EI fragmentation of ethyl 3-amino-2,6-difluorobenzoate.
Part 3: Experimental Protocol for GC-MS Analysis
This section provides a self-validating protocol for the analysis of ethyl 3-amino-2,6-difluorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. The causality behind each step is explained to ensure robust and reproducible results.
Step 1: Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for GC injection, preventing column overload and ensuring sharp chromatographic peaks.
-
Protocol:
-
Accurately weigh approximately 1 mg of ethyl 3-amino-2,6-difluorobenzoate.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) in a clean glass vial to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the injector.
-
Step 2: GC-MS Instrumentation and Parameters
-
Objective: To achieve chromatographic separation of the analyte from any impurities and to generate a clean, interpretable mass spectrum.
-
Protocol & Rationale:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent | Standard equipment for volatile/semi-volatile analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column provides good peak shape for a wide range of compounds. |
| Carrier Gas | Helium (99.999% purity) at 1.0-1.5 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Injection Volume | 1 µL | Prevents column and source overloading. |
| Injector Type | Split/Splitless | Use in split mode (e.g., 50:1 split ratio) for a concentrated sample to avoid overloading. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | An initial hold allows for solvent focusing. The ramp separates compounds by boiling point. A final hold ensures all components elute. This program should be optimized for the specific sample matrix. |
| MS System | Quadrupole or Time-of-Flight (TOF) | Common detectors providing good sensitivity and resolution. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The industry standard energy that provides maximum ionization efficiency and produces extensive, reproducible fragmentation.[8] |
| Source Temp. | 230 °C | Prevents analyte condensation within the ion source. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion (201) and all expected major fragments. |
Step 3: Data Analysis
-
Objective: To identify the analyte and interpret its mass spectrum.
-
Protocol:
-
Integrate the total ion chromatogram (TIC) to locate the peak corresponding to ethyl 3-amino-2,6-difluorobenzoate.
-
Generate a background-subtracted mass spectrum for the peak of interest.
-
Identify the molecular ion peak (M•+) at m/z 201.
-
Identify and annotate the key fragment ions (e.g., m/z 172, 156, 128) as predicted in Table 2.
-
(Optional) Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[9][10]
-
Conclusion
Ethyl 3-amino-2,6-difluorobenzoate is a molecule with a distinct and predictable behavior under mass spectrometric analysis. Its molecular weight is readily confirmed by the molecular ion peak at m/z 201. The fragmentation pattern is dominated by characteristic losses of the ethyl and ethoxy moieties from the ester group, leading to key fragment ions at m/z 172 and 156. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices and for the structural characterization of its derivatives in drug discovery and development workflows. The provided GC-MS protocol serves as a robust starting point for achieving high-quality analytical results.
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